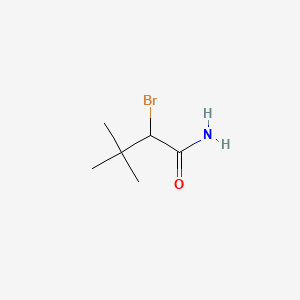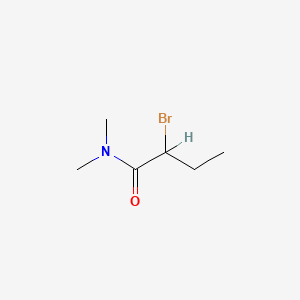![molecular formula C12H17NO2 B1274190 1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one CAS No. 2079-49-4](/img/structure/B1274190.png)
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one
Vue d'ensemble
Description
1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one, commonly known as DMAA, is a stimulant used in many dietary supplements and energy drinks. It has been used as a stimulant since the 1940s and is now widely used in a variety of products, from pre-workout supplements to energy drinks. DMAA has been the subject of much research, with studies looking at its synthesis, mechanism of action, biochemical and physiological effects, as well as possible advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Pharmacology
In pharmacology, this compound is valued for its potential as a precursor in the synthesis of various pharmacologically active molecules. Its structure suggests it could be useful in creating ligands that interact with central nervous system receptors, potentially leading to new treatments for neurological disorders .
Material Science
The compound’s molecular architecture indicates potential applications in material science, particularly in the development of novel organic compounds with specific electronic properties. These could be used in creating new types of sensors or as part of organic semiconductor materials .
Chemical Synthesis
As a versatile chemical building block, “1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one” can be employed in various chemical syntheses. It offers pathways for creating complex organic molecules, which can be used in developing new synthetic methods or in the production of fine chemicals .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic techniques. Its unique structure allows it to be a potential candidate for use in method development for detecting and quantifying similar compounds .
Life Sciences Research
The compound’s interaction with biological systems could be of interest in life sciences research. It may serve as a tool in understanding cell signaling pathways or as a scaffold for developing probes to study biological processes .
Chromatography Applications
“1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one” might be used in chromatography as a reference compound due to its distinct chemical properties. It could help in the calibration of equipment or in the development of new chromatographic methods tailored to specific analytical needs .
Mécanisme D'action
Mode of Action
Given its structural similarity to other dimethylamino compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding or van der waals forces .
Pharmacokinetics
Its molecular weight (20727 g/mol) and lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Propriétés
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-4-6-12(7-5-11)15-9-8-13(2)3/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAIMRIXNKUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60388593 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2079-49-4 | |
| Record name | 1-{4-[2-(dimethylamino)ethoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60388593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














